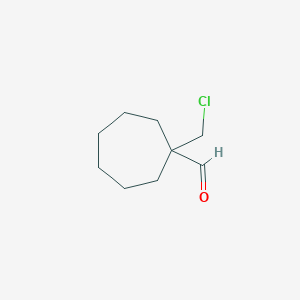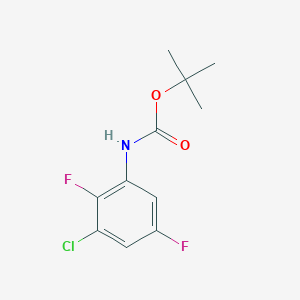amine](/img/structure/B13078807.png)
[1-(3-Nitrophenyl)ethyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)ethylamine: is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.25694 g/mol This compound features a nitrophenyl group attached to an ethyl chain, which is further connected to a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)ethylamine typically involves the nitration of ethylbenzene to form 3-nitroethylbenzene, followed by a reductive amination process to introduce the propylamine group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step.
Industrial Production Methods: Industrial production of 1-(3-Nitrophenyl)ethylamine may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3-Nitrophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding nitroketones or nitrocarboxylic acids.
Reduction: The nitro group in 1-(3-Nitrophenyl)ethylamine can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups like halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Halides, amines
Major Products Formed:
Oxidation: Nitroketones, nitrocarboxylic acids
Reduction: Amino derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Chemistry: 1-(3-Nitrophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, 1-(3-Nitrophenyl)ethylamine is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable in the investigation of biological pathways and mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its nitrophenyl group can be modified to enhance its pharmacological properties, making it a candidate for drug discovery.
Industry: In the industrial sector, 1-(3-Nitrophenyl)ethylamine is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, influencing the activity of target proteins. Additionally, the compound can modulate signaling pathways by binding to specific receptors, thereby altering cellular responses.
Comparison with Similar Compounds
- 1-(4-Nitrophenyl)ethylamine
- 1-(2-Nitrophenyl)ethylamine
- 1-(3-Nitrophenyl)ethylamine
Comparison: Compared to its analogs, 1-(3-Nitrophenyl)ethylamine exhibits unique reactivity due to the position of the nitro group on the phenyl ring. This positional difference can significantly impact the compound’s chemical behavior and biological activity. For instance, the 3-nitro position may offer distinct steric and electronic effects, influencing its interaction with molecular targets and its overall stability.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[1-(3-nitrophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16N2O2/c1-3-7-12-9(2)10-5-4-6-11(8-10)13(14)15/h4-6,8-9,12H,3,7H2,1-2H3 |
InChI Key |
IYBLEHBYUCQQAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)





![tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13078743.png)
![2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13078757.png)
amine](/img/structure/B13078758.png)





